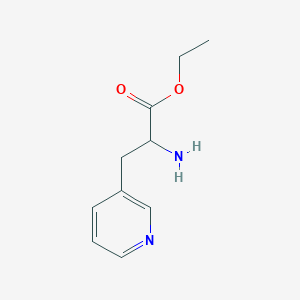

Ethyl 2-amino-3-(pyridin-3-YL)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)6-8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOXTMSPWSHLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 3 Pyridin 3 Yl Propanoate and Its Precursors

Condensation-Reduction Approaches for the 2-Amino-3-(pyridin-3-yl)propanoic Acid Precursor

A common and effective method for the synthesis of 2-amino-3-(pyridin-3-yl)propanoic acid involves a two-step condensation-reduction pathway. This approach utilizes readily available starting materials, glycine (B1666218) and pyridine-3-carboxaldehyde, to construct the desired amino acid backbone.

Glycine-Pyridine-3-carboxaldehyde Condensation to Schiff Base Intermediate

The initial step in this synthetic sequence is the condensation reaction between glycine and pyridine-3-carboxaldehyde. This reaction forms a Schiff base, an imine intermediate, which is crucial for the subsequent reduction step. The reaction is typically carried out in a suitable solvent system, and while it can proceed without a catalyst, mild heating can be beneficial. evitachem.com

The formation of the Schiff base is a reversible reaction and is driven to completion by the subsequent in situ reduction of the imine.

Reductive Conversion of Schiff Base to Amino Acid using Sodium Borohydride

Following the formation of the Schiff base intermediate, a selective reducing agent is employed to convert the imine functionality into a secondary amine, yielding the target 2-amino-3-(pyridin-3-yl)propanoic acid. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and selectivity for reducing imines in the presence of other functional groups. evitachem.com The reduction is typically performed in the same reaction vessel as the condensation, making it a convenient one-pot procedure.

Table 1: Key Steps in the Synthesis of 2-Amino-3-(pyridin-3-yl)propanoic Acid

| Step | Reactants | Product | Key Reagents/Conditions |

| 1. Condensation | Glycine, Pyridine-3-carboxaldehyde | Schiff Base Intermediate | Ethanol (B145695)/water solvent, mild heating (optional) |

| 2. Reduction | Schiff Base Intermediate | 2-Amino-3-(pyridin-3-yl)propanoic acid | Sodium Borohydride (NaBH₄) |

Esterification Protocols for the Ethyl Derivative

Once the precursor amino acid, 2-amino-3-(pyridin-3-yl)propanoic acid, is synthesized, the next step is the esterification of the carboxylic acid group to yield Ethyl 2-amino-3-(pyridin-3-yl)propanoate. This can be achieved through both direct and indirect methods.

Direct Esterification of 2-Amino-3-(pyridin-3-yl)propanoic Acid

Direct esterification, often referred to as Fischer-Speier esterification, involves reacting the amino acid with ethanol in the presence of an acid catalyst. organic-chemistry.org Common catalysts for this reaction include strong mineral acids like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is typically used, and the water formed during the reaction is removed.

A related approach involves the use of thionyl chloride (SOCl₂) with ethanol. Thionyl chloride reacts with ethanol to form ethyl chlorosulfite and HCl in situ. The HCl then acts as the catalyst for the esterification. This method is often efficient for the esterification of amino acids.

Indirect Routes involving Carboxylic Acid Protection and Deprotection Strategies

Indirect methods for the synthesis of this compound involve the protection of the amino group before esterification, followed by a deprotection step. This strategy can sometimes offer better yields and purer products by preventing side reactions involving the amino group.

A common protecting group for the amino functionality is the tert-butyloxycarbonyl (Boc) group. researchgate.net The synthesis proceeds through the following steps:

Protection: The amino group of 2-amino-3-(pyridin-3-yl)propanoic acid is protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. chemicalbook.comgoogle.com

Esterification: The N-Boc protected amino acid is then esterified using standard methods, such as reaction with ethyl iodide in the presence of a base or using a coupling agent like dicyclohexylcarbodiimide (DCC) with ethanol.

Deprotection: The Boc group is removed from the N-Boc-ethyl 2-amino-3-(pyridin-3-yl)propanoate by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the final product.

Table 2: Comparison of Esterification Methods

| Method | Description | Advantages | Disadvantages |

| Direct (Fischer) Esterification | Reaction with ethanol in the presence of an acid catalyst. organic-chemistry.org | One-step process, uses readily available reagents. | Equilibrium reaction, may require removal of water. |

| Indirect (Protection-Deprotection) | Protection of the amino group, followed by esterification and deprotection. researchgate.net | Can lead to higher yields and purity, avoids side reactions. | Multi-step process, requires additional reagents. |

Asymmetric Synthesis Approaches for Enantiopure Forms

The development of methods to produce enantiomerically pure forms of this compound is of significant interest. Asymmetric synthesis approaches aim to selectively produce one enantiomer over the other.

One prominent strategy for achieving enantiopure pyridylalanines is through the asymmetric hydrogenation of a dehydroamino acid precursor. This involves the use of a chiral rhodium catalyst, such as those incorporating the DuPhos ligand. The dehydroamino acid derivative can be synthesized and then subjected to hydrogenation, where the chiral catalyst directs the addition of hydrogen across the double bond to favor the formation of one enantiomer. nih.gov

Another approach to obtaining enantiopure material is through the enzymatic resolution of a racemic mixture of the ethyl ester. researchgate.netnih.gov This method utilizes an enzyme that selectively reacts with one enantiomer of the racemic ester, allowing for the separation of the two enantiomers. For instance, an enzyme could selectively hydrolyze the L-enantiomer of the ethyl ester back to the carboxylic acid, leaving the D-enantiomer of the ester unreacted. The unreacted D-ester can then be separated from the L-amino acid.

Chiral Catalyst-Mediated Transformations

The asymmetric synthesis of α-amino acids and their derivatives represents a significant area of research in organic chemistry, driven by the importance of enantiomerically pure amino acids in pharmaceuticals and other biologically active molecules. Chiral phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. This method typically involves the alkylation of a prochiral glycine derivative using a chiral phase-transfer catalyst to induce stereoselectivity.

While a direct application of a specific chiral phase-transfer catalyst for the synthesis of this compound is not extensively documented in publicly available research, the general principles can be applied. The synthesis would likely start from a glycine imine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, which is deprotonated to form a nucleophilic enolate. This enolate then reacts with a suitable electrophile, in this case, 3-(halomethyl)pyridine, in the presence of a chiral phase-transfer catalyst.

Cinchona alkaloids and their derivatives are a prominent class of chiral phase-transfer catalysts. These catalysts, possessing a rigid bicyclic core and multiple stereocenters, can create a well-defined chiral environment around the reacting species, thereby directing the approach of the electrophile to one face of the enolate. The choice of the specific cinchona alkaloid derivative, including the nature of the substituent on the quinuclidine nitrogen, can significantly influence the enantioselectivity of the reaction.

For instance, catalysts derived from cinchonine and cinchonidine have shown high efficiency in the asymmetric alkylation of glycine derivatives. The steric and electronic properties of the catalyst are crucial in achieving high enantiomeric excess (ee). The reaction conditions, including the choice of solvent, temperature, and base, also play a vital role in the outcome of the synthesis. Dichloromethane is often a suitable solvent, and the reaction is typically carried out at low temperatures to enhance enantioselectivity.

A hypothetical reaction scheme for the asymmetric synthesis of a precursor to this compound using a chiral phase-transfer catalyst is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product | Enantiomeric Excess (ee) |

| N-(diphenylmethylene)glycine tert-butyl ester | 3-(bromomethyl)pyridine | Cinchonine-derived quaternary ammonium salt | Dichloromethane | -20 to 0 | tert-butyl 2-(diphenylmethylene)amino-3-(pyridin-3-yl)propanoate | Expected >90% |

Following the asymmetric alkylation, the protecting groups (diphenylmethylene and tert-butyl) would be removed, and the resulting amino acid would be esterified with ethanol to yield the final product, this compound.

Enzymatic Synthesis Pathways for Analogous Structures

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds. Lipases, in particular, are versatile biocatalysts widely used for the kinetic resolution of racemic mixtures of esters and alcohols.

In the context of this compound, an enzymatic approach could be employed for the resolution of a racemic mixture of the ester. This process relies on the enantioselective hydrolysis of one of the enantiomers by the lipase, leaving the other enantiomer unreacted and thus enriched.

A common precursor for the synthesis of 3-(pyridin-3-yl)alanine is synthesized via a diethyl acetamidomalonate condensation with 3-pyridylmethyl halide. This route initially produces a racemic mixture of the amino acid. Subsequent esterification with ethanol would yield racemic this compound. This racemic ester can then be subjected to enzymatic resolution.

Lipases such as Candida antarctica lipase B (CALB) and lipases from Pseudomonas species are known for their high enantioselectivity in the hydrolysis of a wide range of esters. The resolution process would involve incubating the racemic ethyl ester in a suitable buffer system with the selected lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the desired D-enantiomer of the ethyl ester in high enantiomeric purity.

The efficiency of the enzymatic resolution is influenced by several factors, including the choice of enzyme, solvent system, pH, and temperature. Optimization of these parameters is crucial for achieving high enantiomeric excess of the desired product and a good yield.

| Substrate | Enzyme | Solvent | Temperature (°C) | Product 1 (Enriched) | Product 2 (Hydrolyzed) |

| Racemic this compound | Candida antarctica Lipase B | Phosphate buffer/organic co-solvent | 30-40 | Ethyl D-2-amino-3-(pyridin-3-YL)propanoate | L-2-amino-3-(pyridin-3-YL)propanoic acid |

This table illustrates a typical enzymatic resolution strategy for a racemic mixture of the target compound.

Optimization of Synthetic Routes

The successful and efficient synthesis of this compound on a larger scale necessitates careful optimization of the synthetic route. This involves a systematic investigation of various reaction parameters to maximize yield, ensure high purity, and maintain cost-effectiveness.

Catalyst Selection and Reaction Condition Optimization

In both chiral catalyst-mediated and traditional chemical syntheses, the choice of catalyst is paramount. For the asymmetric synthesis of the precursor, a screening of different chiral phase-transfer catalysts would be necessary to identify the one that provides the highest enantioselectivity and yield. Factors to consider include the catalyst's structure, steric bulk, and electronic properties.

Once a suitable catalyst is identified, the optimization of reaction conditions is the next critical step. This includes:

Solvent: The polarity and nature of the solvent can significantly impact the reaction rate and selectivity. A range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., dichloromethane, acetonitrile), should be evaluated.

Temperature: Lower temperatures generally favor higher enantioselectivity in asymmetric reactions by reducing the rate of non-selective background reactions. However, this can also lead to longer reaction times. A balance must be struck to achieve both high selectivity and a practical reaction rate.

Concentration: The concentration of reactants can influence the reaction kinetics and, in some cases, the selectivity.

Base: In reactions involving deprotonation, the choice and amount of base are critical. The strength of the base must be sufficient to deprotonate the substrate without causing side reactions.

A design of experiments (DoE) approach can be systematically employed to investigate the interplay between these variables and identify the optimal reaction conditions.

| Parameter | Range Explored | Optimal Condition | Effect on Yield | Effect on Purity/ee |

| Catalyst Loading (mol%) | 0.5 - 5 | 1 | Increasing loading may not significantly improve yield beyond a certain point. | Higher loading can sometimes improve ee, but cost increases. |

| Temperature (°C) | -40 to 25 | -20 | Lower temperatures generally increase yield and ee by reducing side reactions. | Lower temperatures significantly improve enantioselectivity. |

| Reaction Time (h) | 12 - 48 | 24 | Longer times are needed at lower temperatures to achieve full conversion. | Prolonged times can lead to side product formation. |

| Solvent | Toluene, DCM, THF | DCM | Solvent polarity can significantly affect reaction rate and yield. | Dichloromethane often provides a good balance of solubility and selectivity. |

This table provides a general framework for the optimization of a chiral catalyst-mediated synthesis.

Yield Enhancement and Purity Control in Multi-Step Syntheses

Stoichiometry of Reactants: Careful control of the molar ratios of reactants can minimize the formation of byproducts and drive the reaction to completion.

Order of Addition: The sequence in which reactants are added can sometimes influence the outcome of the reaction.

Work-up and Purification: Efficient extraction and purification methods are essential to isolate the desired product in high purity and minimize losses. Crystallization is often a preferred method for purification as it can also lead to enantiomeric enrichment in some cases.

Purity control is equally important, especially for pharmaceutical applications. Impurities can arise from starting materials, side reactions, or degradation of the product. Strategies for purity control include:

High-Purity Starting Materials: Using well-characterized and pure starting materials is the first step in ensuring a pure final product.

In-process Controls: Monitoring the reaction progress using techniques like HPLC or GC allows for timely intervention if side reactions are observed.

Recrystallization: This is a powerful technique for removing impurities and can often improve the enantiomeric purity of the product. The choice of solvent for recrystallization is critical.

Chromatography: While often used for small-scale purification, column chromatography can be employed to remove closely related impurities that are difficult to separate by other means.

By systematically addressing these aspects of optimization, the synthesis of this compound can be made more efficient, scalable, and capable of delivering a product of high purity and the desired stereochemistry.

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction data for Ethyl 2-amino-3-(pyridin-3-YL)propanoate has been found in the searched literature. This type of analysis is essential for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid. The absence of these studies means that the following key structural parameters remain undetermined for this specific compound:

Supramolecular Assembly and Intermolecular Interactions

Without crystallographic data, a definitive analysis of the supramolecular chemistry of this compound is not possible. Understanding these non-covalent interactions is crucial for comprehending the crystal packing and its resulting material properties. The specific areas where information is lacking include:

Two-Dimensional Fingerprint Plots for Interaction Visualization

Two-dimensional fingerprint plots are derived from Hirshfeld surface analysis and are instrumental in visualizing and quantifying intermolecular interactions within a crystal lattice. These plots provide a summary of all intermolecular contacts in a crystal.

For this compound, one would expect to observe significant contributions from N-H···O or N-H···N hydrogen bonds, given the presence of the amino group and the pyridine (B92270) nitrogen. The plots could be broken down to show the percentage contribution of each type of contact, such as H···H, C···H, O···H, and N···H interactions, which would reveal the most dominant forces in the crystal packing.

Influence of Molecular Packing on Solid-State Properties

The arrangement of molecules in a crystal, known as molecular packing, has a profound impact on the macroscopic solid-state properties of a compound. These properties include its melting point, solubility, stability, and mechanical characteristics. The specific intermolecular interactions identified through techniques like Hirshfeld surface analysis and 2D fingerprint plots are the driving forces behind the observed molecular packing.

Without the crystal structure of this compound, a definitive analysis of its two-dimensional fingerprint plots and the influence of its molecular packing on solid-state properties remains speculative. The acquisition of experimental crystallographic data is a prerequisite for a thorough and accurate discussion of these advanced structural characteristics.

Spectroscopic Characterization for Conformational and Electronic Insight

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the structural arrangement of a molecule. The Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of Ethyl 2-amino-3-(pyridin-3-YL)propanoate are expected to exhibit characteristic bands corresponding to its constituent parts: the pyridine (B92270) ring, the amino group, and the ethyl ester moiety.

Assignment of Characteristic Functional Group Vibrations

The vibrational modes of a molecule can be assigned to specific functional groups. For this compound, the key vibrations are anticipated in the following regions. A detailed investigation of each vibrational wave number can be carried out using theoretical methods, such as Density Functional Theory (DFT), which show excellent agreement with experimental data for similar compounds. nih.gov

Interactive Data Table: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Amino (NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 | Two distinct bands are expected for the primary amine. |

| Scissoring | 1590 - 1650 | Bending vibration within the H-N-H plane. | |

| Wagging | 780 - 850 | Out-of-plane bending vibration. | |

| Pyridine Ring (C-H) | Stretching | 3000 - 3100 | Aromatic C-H stretching vibrations. |

| Out-of-plane Bending | 700 - 900 | Characteristic bands sensitive to substitution pattern. | |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Multiple bands corresponding to ring skeletal vibrations. nih.gov |

| Carbonyl (C=O) | Stretching | 1720 - 1740 | Strong absorption characteristic of the ester group. |

| Ester (C-O) | Stretching | 1150 - 1250 | Asymmetric and symmetric stretching of the C-O-C linkage. |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Symmetric and asymmetric stretching of methyl and methylene (B1212753) groups. |

Note: The exact positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, and the physical state of the sample.

Correlation of Experimental Spectra with Theoretical Predictions

For a precise assignment of vibrational modes, experimental spectra are often correlated with theoretical calculations. Computational methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) are employed to calculate the vibrational frequencies of the optimized molecular structure. derpharmachemica.com The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. nih.gov

For the related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, a detailed vibrational analysis was performed by comparing the experimental FT-IR and FT-Raman spectra with the computed wavenumbers. nih.gov The assignments were further clarified using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. nih.gov A similar approach for this compound would involve:

Geometry Optimization: Obtaining the most stable conformation of the molecule using DFT.

Frequency Calculation: Calculating the harmonic vibrational frequencies at the optimized geometry.

Scaling: Applying a scaling factor to the calculated frequencies to improve agreement with experimental data.

PED Analysis: Assigning the vibrational modes based on the calculated potential energy distribution.

This correlation allows for a confident assignment of even complex spectral regions where vibrational modes may overlap.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Analysis of Electronic Transitions (e.g., π→π, n→π)**

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the pyridine ring and the carbonyl group of the ester. The primary transitions anticipated are:

π→π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The conjugated system of the pyridine ring gives rise to strong absorptions, typically in the range of 200-300 nm.

n→π* Transitions: These involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are generally weaker than π→π* transitions and can sometimes be observed as a shoulder on the main absorption band.

For a related fragment, 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm, which can be attributed to the π→π* transitions of the pyridine ring. The presence of the amino and ethyl propanoate groups attached to the pyridine ring in the target molecule will influence the exact position and intensity of these absorption bands.

Theoretical calculations using Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing valuable information on the energies and oscillator strengths of the electronic transitions.

Investigation of Chromophoric Properties

The primary chromophore in this compound is the pyridine ring. A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of UV-Vis light. The amino and ethyl propanoate substituents act as auxochromes, which are groups that modify the absorption characteristics of the chromophore. These auxochromes can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption. The amino group, being an electron-donating group, is expected to cause a red shift in the π→π* transitions of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Beyond Basic Assignment)

NMR spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Beyond simple chemical shift and multiplicity analysis, advanced NMR experiments and detailed analysis of coupling constants provide deeper insights into the molecule's three-dimensional structure and electronic environment. For this compound, this includes:

Through-Bond Correlations (COSY, HSQC, HMBC): 2D NMR experiments like Correlation Spectroscopy (COSY) would reveal the proton-proton coupling network, confirming the connectivity of the ethyl and propanoate fragments. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) C-H correlations, crucial for unambiguously assigning the quaternary carbons and confirming the attachment of the side chain to the pyridine ring at the C3 position.

Through-Space Correlations (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close to each other in space, providing information about the preferred conformation of the molecule, particularly the orientation of the side chain relative to the pyridine ring.

Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (³J) between the protons on the pyridine ring can provide information about the substitution pattern. Furthermore, the coupling constants between the protons of the chiral center and the adjacent methylene group can give an indication of the rotamer populations around the Cα-Cβ bond.

Theoretical Chemical Shift Calculation: Similar to vibrational spectroscopy, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict the ¹H and ¹³C NMR chemical shifts. scirp.org Comparing these theoretical values with experimental data can aid in the definitive assignment of resonances, especially for the carbons within the pyridine ring which can have similar electronic environments.

By integrating these advanced spectroscopic techniques and theoretical approaches, a detailed and robust characterization of the conformational and electronic properties of this compound can be achieved.

Conformational Analysis via Coupling Constants and NOE Effects

The preferred conformation of this compound in solution can be determined through detailed analysis of 1H NMR spectra, specifically by examining vicinal coupling constants (³J) and Nuclear Overhauser Effect (NOE) correlations.

Vicinal coupling constants between protons on adjacent carbon atoms are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative orientation of substituents along the Cα-Cβ bond of the propanoate backbone can be inferred. This allows for the characterization of the populations of different staggered rotamers (gauche and anti).

Further insight into the spatial proximity of atoms is provided by NOE spectroscopy. NOE effects are observed between protons that are close in space, typically less than 5 Å apart, regardless of whether they are connected through bonds. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei. This technique is invaluable for determining the relative orientation of the pyridinyl ring with respect to the ethyl propanoate chain. For instance, observation of an NOE between a proton on the pyridinyl ring and a proton on the Cα or Cβ of the propanoate chain would provide direct evidence for a specific folded conformation.

While specific experimental data for this compound is not available in the cited literature, a hypothetical table of expected coupling constants for a dominant rotamer is presented below for illustrative purposes.

| Coupling Protons | Hypothetical Coupling Constant (Hz) | Inferred Dihedral Angle (°) |

| Hα - Hβa | 7.5 | ~60 |

| Hα - Hβb | 4.0 | ~180 |

This table is for illustrative purposes only and is not based on experimental data for the specified compound.

Computational and Theoretical Investigations

Advanced Electronic Property Calculations

Charge transfer analysis investigates the movement of electronic charge within a molecule, particularly during an electronic excitation (e.g., upon absorbing light). This is often studied by analyzing the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Electron-hole analysis provides a visual and quantitative description of this charge transfer. It maps the location of the "hole" (the region where the electron originated, primarily the HOMO) and the "electron" (the region where the electron moved to, primarily the LUMO). This analysis is critical for understanding a molecule's photochemical behavior and its potential use in electronic devices.

Nonlinear Optical (NLO) properties describe how a material's optical properties (like its refractive index) change in the presence of a strong electromagnetic field, such as that from a laser. Molecules with significant NLO properties are valuable for applications in telecommunications, optical computing, and frequency conversion.

The key parameters calculated are:

Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): The primary measure of a molecule's second-order NLO activity. A high β value indicates a strong NLO response.

Computational studies calculate these values to screen candidate molecules for NLO applications. Molecules with a significant degree of intramolecular charge transfer, often found in structures with electron-donating and electron-accepting groups, tend to exhibit higher hyperpolarizability.

Thermochemical Analysis

Thermochemical analysis uses statistical mechanics and the results of frequency calculations (from DFT) to determine a molecule's thermodynamic properties at a given temperature. These properties are fundamental to understanding the stability, reactivity, and behavior of a compound under various thermal conditions.

Key calculated properties include:

Heat Capacity (Cv, Cp): The amount of heat required to raise the temperature of the substance.

Standard Enthalpy (H°): The total heat content of the system. Enthalpy of formation (ΔHf°) is a measure of the molecule's stability.

Standard Entropy (S°): A measure of the disorder or randomness of the system.

These values are essential for predicting reaction equilibria, determining the spontaneity of reactions, and understanding the molecule's behavior in different phases.

Temperature Dependence of Thermodynamic Quantities

A comprehensive review of available scientific literature and computational databases reveals a notable absence of specific studies on the temperature dependence of thermodynamic quantities for Ethyl 2-amino-3-(pyridin-3-YL)propanoate. While computational and theoretical investigations are a common practice for characterizing novel compounds, it appears that detailed analyses of how thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of this specific molecule vary with temperature have not been published.

General principles of physical chemistry dictate that the thermodynamic quantities of any substance are inherently dependent on temperature. For a given compound like this compound, it is expected that:

Enthalpy (H) and Entropy (S) would increase with rising temperature. This is due to the increased molecular motion (translational, rotational, and vibrational) at higher temperatures, which contributes to a greater internal energy and a higher degree of disorder, respectively.

Heat Capacity (Cp) , which is the measure of the heat energy required to raise the temperature of a substance by a certain amount, would also be a function of temperature.

Gibbs Free Energy (G) , defined as G = H - TS (where T is the absolute temperature), would show a more complex temperature dependence, influenced by the changes in both enthalpy and entropy.

However, without specific experimental data from techniques like calorimetry or detailed computational studies employing methods such as Density Functional Theory (DFT) with vibrational frequency analysis at various temperatures, any discussion on the precise thermodynamic behavior of this compound remains speculative.

Future computational studies could fill this knowledge gap. Such research would typically involve:

Optimization of the molecular geometry of this compound.

Calculation of the vibrational frequencies from the optimized structure.

Utilization of statistical thermodynamics to calculate the thermodynamic functions (enthalpy, entropy, Gibbs free energy, and heat capacity) at various temperatures based on the computed vibrational, rotational, and translational partition functions.

Such a study would be invaluable for understanding the stability and reactivity of this compound under different thermal conditions and would provide essential data for process design and safety analysis in its potential applications.

Chemical Reactivity and Derivatization Studies

Functional Group Transformations of the Amino Moiety

The primary amino group is a key site for derivatization, allowing for the introduction of a wide variety of substituents through acylation, alkylation, and arylation, or for its participation in peptide bond formation.

The nucleophilic primary amine of Ethyl 2-amino-3-(pyridin-3-YL)propanoate readily undergoes acylation reactions with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives. A notable example is the formation of N-acetyl and N-Boc (tert-butyloxycarbonyl) derivatives of the parent amino acid, 3-pyridylalanine. The synthesis of these derivatives is a common strategy for amino group protection in multi-step syntheses. For instance, the free D-amino acid of 3-pyridylalanine has been converted to its D-BOC derivative by reacting it with di-tert-butyldicarbonate in the presence of a base. evitachem.comgoogle.com Similarly, enzymatic resolution processes have been developed that yield N-acetyl-L-3-pyridylalanine. evitachem.comgoogle.com These examples demonstrate the susceptibility of the amino group to acylation.

Alkylation of the pyridine (B92270) nitrogen within a peptide chain containing pyridyl-alanine (Pal) has been reported as a method for chemoselective peptide conjugation. This late-stage N-alkylation of the pyridine ring, termed NAP, allows for the construction of functionally diverse and stable N-alkylated conjugates. nih.gov While this demonstrates the reactivity of the pyridine nitrogen to alkylation, specific examples of N-alkylation of the primary amino group of the standalone this compound are not extensively documented in the reviewed literature. However, based on the general reactivity of primary amines, N-alkylation could be achieved through reactions with alkyl halides or via reductive amination of a suitable aldehyde or ketone in the presence of a reducing agent. Reductive amination is a widely used method for C-N bond formation in the synthesis of pharmaceuticals. nih.gov

N-arylation of the amino group is also a feasible transformation, likely proceeding under conditions similar to those used for other primary amines, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This would involve reacting the amino ester with an aryl halide in the presence of a palladium or copper catalyst and a suitable base.

Table 1: Examples of Amino Group Transformations in 3-Pyridylalanine Derivatives

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation (Boc Protection) | Di-tert-butyldicarbonate, Base | N-Boc-3-pyridylalanine | evitachem.comgoogle.com |

| Acylation (Acetylation) | Enzymatic Resolution | N-acetyl-3-pyridylalanine | evitachem.comgoogle.com |

| Alkylation (on Pyridine Ring in Peptide) | Alkylating agent (in solution or solid phase) | N-alkylated Pyridyl-alanine containing peptide | nih.gov |

This compound, or more commonly its parent amino acid 3-pyridylalanine (3-Pal), is a valuable building block in peptide synthesis. The incorporation of non-natural amino acids like 3-Pal into peptide sequences is a key strategy for developing peptidomimetics with enhanced pharmacological properties. The pyridine ring can introduce unique structural constraints and participate in additional interactions, such as hydrogen bonding or pi-stacking, potentially improving the stability, solubility, and target affinity of the resulting peptide. researchgate.net

Research has shown that replacing natural aromatic amino acids like phenylalanine with 3-pyridylalanine can enhance the aqueous solubility and stability of peptide hormones like glucagon (B607659) at neutral pH. researchgate.net In the design of somatostatin (B550006) receptor antagonists, 3-Pal has been reported to enhance antagonistic potency. researchgate.net These applications underscore the role of the amino and carboxylate functionalities of the 3-pyridylalanine scaffold in forming amide (peptide) bonds within a growing peptide chain, typically via solid-phase peptide synthesis (SPPS) methodologies.

Reactions of the Ester Group

The ethyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions.

The ethyl ester of 2-amino-3-(pyridin-3-yl)propanoate can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-(pyridin-3-yl)propanoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester under reflux with a dilute mineral acid like hydrochloric acid. evitachem.com This reaction is reversible, so an excess of water is used to drive the equilibrium towards the carboxylic acid product.

Base-catalyzed hydrolysis, or saponification, is generally preferred as the reaction is irreversible. This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction initially produces the carboxylate salt (e.g., sodium 2-amino-3-(pyridin-3-yl)propanoate) and ethanol (B145695). Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate, yielding the free carboxylic acid. While direct hydrolysis of the title compound is not extensively detailed, the acidic hydrolysis of its N-acetyl derivative to yield the free D-amino acid has been reported, confirming the lability of the ester group under these conditions. evitachem.comgoogle.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. bldpharm.combiosynth.com For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester (e.g., methyl, benzyl, or tert-butyl 2-amino-3-(pyridin-3-yl)propanoate) and ethanol.

The reaction can be catalyzed by strong acids, which protonate the carbonyl oxygen to increase its electrophilicity, or by bases (typically the alkoxide corresponding to the new alcohol), which increase the nucleophilicity of the incoming alcohol. bldpharm.com To drive the reaction to completion, the alcohol reactant is often used as the solvent, or the ethanol by-product is removed as it forms. bldpharm.com While a common reaction for esters, specific examples of transesterification involving this compound are not prominent in the surveyed scientific literature. However, various catalysts, including scandium(III) triflate and dipotassium (B57713) hydrogen phosphate, have been shown to be effective for transesterification of other esters under mild conditions. clearsynth.com

Transformations of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. It can undergo reactions at the ring nitrogen (N-oxidation, quaternization) or on the ring carbons (electrophilic substitution).

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile or a base. One of the common reactions is N-oxidation , typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. chemicalbook.com The resulting pyridine N-oxide exhibits altered reactivity; for example, it can facilitate electrophilic substitution at the 2- and 4-positions of the ring. The synthesis and study of pyridylalanine N-oxides have been reported, indicating this is a viable transformation for this class of compounds. researchgate.net

Quaternization is another reaction involving the pyridine nitrogen, where it attacks an electrophile, such as an alkyl halide (e.g., methyl iodide), to form a pyridinium (B92312) salt. google.comchemicalbook.com This transformation introduces a permanent positive charge and can significantly alter the molecule's physical and biological properties. Quaternization of the pyridine ring has been shown to dramatically increase the reactivity of adjacent vinyl or alkynyl groups towards thiols, enabling applications in bioconjugation. nih.gov

Electrophilic aromatic substitution on the pyridine ring itself is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Such reactions, like nitration or halogenation, require harsh conditions. The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. Therefore, electrophilic attack on a 3-substituted pyridine, such as the title compound, would be predicted to occur at the 5-position, and to a lesser extent, the 2- or 6-positions, though this is often challenging to achieve. Activating the ring, for instance through N-oxidation, can make substitutions more facile.

Table 2: Potential Reactivity of the Pyridine Ring

| Reaction Type | Typical Reagent | Expected Product | Reference (General Reactivity) |

|---|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Ethyl 2-amino-3-(1-oxido-pyridin-1-ium-3-yl)propanoate | chemicalbook.comresearchgate.net |

| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium salt derivative | google.comchemicalbook.com |

| Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ (harsh conditions) | Substitution primarily at the 5-position |

Oxidation Reactions (e.g., to N-oxides)

The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The N-oxide group can increase the electron density at the 2- and 4-positions, making the ring more susceptible to electrophilic attack at these positions, while also providing a handle for further functionalization.

A variety of oxidizing agents can be employed for the N-oxidation of pyridines. arkat-usa.org Common reagents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst or in acetic acid. arkat-usa.org The choice of reagent and reaction conditions is crucial to achieve high yields and to avoid potential side reactions, such as oxidation of the amino group. For instance, the oxidation of 3-substituted pyridines to their corresponding N-oxides has been achieved with high yields using m-CPBA. arkat-usa.org

Table 1: Common Reagents for Pyridine N-Oxidation

| Reagent | Typical Conditions | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | arkat-usa.org |

| Hydrogen Peroxide / Acetic Acid | Acetic acid as solvent | arkat-usa.org |

The resulting Pyridine N-oxide of this compound is a versatile intermediate. The N-oxide functionality can be retained in the final product or removed through deoxygenation reactions. arkat-usa.org

Reduction Reactions

Reduction reactions of this compound can target either the pyridine ring or the ethyl ester functionality. The selective reduction of one group over the other depends on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine (B6355638) ring. A patent for a related compound, 2-picoline-4-formic acid, describes the use of a mixed palladium-carbon and rhodium-carbon catalyst for the reduction of the pyridine ring to piperidine. google.com This suggests that similar conditions could be applied to reduce the pyridine moiety in this compound, which would yield Ethyl 2-amino-3-(piperidin-3-yl)propanoate.

The reduction of the ethyl ester to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this would likely also reduce the pyridine ring unless it is protected. Selective reduction of the ester in the presence of a pyridine ring is challenging and may require specific protecting group strategies.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Electrophilic Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. quora.comatlas.orgresearchgate.netquora.comuonbi.ac.ke When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quora.comatlas.org In this compound, the side chain is already at the 3-position. The amino and ester groups in the side chain can have a complex influence on the reactivity of the ring, but electrophilic attack would be expected to occur at the remaining open positions, primarily the 5-position.

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the pyridine ring is favored at the 2-, 4-, and 6-positions, where the intermediate anionic species can be stabilized by the nitrogen atom. stackexchange.comquora.com For this compound, nucleophilic attack is unlikely to occur on the pyridine ring itself unless a leaving group is present at one of the activated positions.

Stereoselective Reactions involving the Chiral Center

The chiral center at the alpha-carbon of this compound is a key feature that allows for stereoselective transformations. This is particularly important in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

The amino and ester groups at the chiral center can be modified through various reactions, and the stereochemistry can be controlled or retained depending on the reaction mechanism. For example, N-acylation or N-alkylation of the amino group can be performed to introduce new substituents. These reactions typically proceed with retention of configuration at the chiral center.

Furthermore, the chiral center can direct the stereochemical outcome of reactions at adjacent positions. Asymmetric synthesis methodologies often utilize chiral amino esters as building blocks. nih.govnih.govgoogle.com For instance, the enolate of the ester can be generated and reacted with electrophiles. The existing stereocenter can influence the facial selectivity of the electrophilic attack, leading to the diastereoselective formation of new stereocenters. The development of stereoselective access to azetidine-based α-amino acids has been explored, showcasing the utility of such chiral building blocks. chemrxiv.org Similarly, one-pot stereoselective syntheses of α,β-differentiated diamino esters have been developed, highlighting the importance of controlling stereochemistry in these systems. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| meta-chloroperoxybenzoic acid |

| Hydrogen peroxide |

| Acetic acid |

| Methyltrioxorhenium |

| Ethyl 2-amino-3-(piperidin-3-yl)propanoate |

| Lithium aluminum hydride |

| 2-picoline-4-formic acid |

| Palladium-carbon |

Applications As a Synthetic Building Block in Organic Chemistry

Precursor in Complex Molecule Construction

The intrinsic functionalities of ethyl 2-amino-3-(pyridin-3-yl)propanoate make it a valuable precursor for the synthesis of a wide array of complex organic molecules. The primary amino group can readily undergo a variety of transformations, including acylation, alkylation, and Schiff base formation, while the ethyl ester is susceptible to hydrolysis, amidation, and reduction. The pyridine (B92270) ring itself can participate in electrophilic and nucleophilic substitution reactions, as well as N-alkylation and oxidation.

Role in the Synthesis of Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it an ideal starting material for the construction of various heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions with suitable electrophilic partners, leading to the formation of new ring systems.

For instance, the condensation of the amino group with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. While specific examples for the ethyl ester are not extensively documented, the analogous 2-amino-3-(aryl)propanoic acid derivatives are known to be precursors for heterocycles such as benzodiazepines, quinoxalinones, and other fused bicyclic systems. It is therefore highly probable that this compound could be employed in similar synthetic strategies.

A general, illustrative pathway for the synthesis of the parent amino acid, 2-amino-3-(pyridin-3-yl)propanoic acid, involves the condensation of pyridine-3-carboxaldehyde with glycine (B1666218) to form a Schiff base, which is subsequently reduced. evitachem.com Esterification to the ethyl ester would provide the title compound.

Table 1: Illustrative Synthesis of the Parent Amino Acid

| Step | Reactants | Reagents/Conditions | Product |

| 1. Condensation | Pyridine-3-carboxaldehyde, Glycine | Ethanol (B145695)/Water, heat | Schiff Base Intermediate |

| 2. Reduction | Schiff Base Intermediate | Sodium borohydride | 2-amino-3-(pyridin-3-yl)propanoic acid |

| 3. Esterification | 2-amino-3-(pyridin-3-yl)propanoic acid | Ethanol, Acid catalyst | This compound |

Integration into Polycyclic Frameworks

The pyridine nucleus of this compound can serve as a foundational element for the construction of more elaborate polycyclic frameworks. The reactivity of the pyridine ring allows for its annulation with other ring systems. For example, transition-metal-catalyzed cross-coupling reactions at the pyridine ring could be used to introduce additional carbocyclic or heterocyclic moieties.

Scaffold for Combinatorial Library Generation

In the realm of drug discovery and materials science, the generation of combinatorial libraries of structurally related compounds is a powerful tool for identifying molecules with desired properties. This compound is an excellent candidate for use as a scaffold in combinatorial chemistry.

The primary amino group and the ethyl ester provide two convenient points for diversification. A library of amides can be readily prepared by reacting the amino group with a diverse set of carboxylic acids or acyl chlorides. Similarly, the ester group can be converted to a variety of amides by reaction with a library of primary or secondary amines. The pyridine nitrogen offers a third site for modification, such as N-alkylation with a range of alkyl halides.

This three-pronged approach allows for the rapid generation of a large and structurally diverse library of compounds based on the this compound scaffold. Screening of such libraries could lead to the discovery of novel compounds with interesting biological activities or material properties.

Table 2: Potential Diversification of the this compound Scaffold

| Modification Site | Reaction Type | Example Reagent Class | Resulting Functional Group |

| 2-Amino Group | Acylation | Carboxylic Acids / Acyl Chlorides | Amide |

| 3-Ester Group | Amidation | Primary / Secondary Amines | Amide |

| Pyridine Nitrogen | N-Alkylation | Alkyl Halides | Quaternary Pyridinium (B92312) Salt |

Utility in Methodological Development in Organic Synthesis

The unique structural features of this compound also make it a useful substrate for the development of new synthetic methodologies. For instance, the development of novel protecting group strategies for amino acids with a heterocyclic side chain could utilize this compound as a model system.

Furthermore, the presence of multiple reactive sites allows for the exploration of selective transformations. Methodologies aimed at the selective functionalization of one site in the presence of others (e.g., selective acylation of the amino group without affecting the pyridine nitrogen) could be developed and optimized using this compound as a test substrate. Its application in asymmetric synthesis, for example as a chiral ligand after appropriate modification, also represents an area ripe for exploration.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing Ethyl 2-amino-3-(pyridin-3-YL)propanoate is a primary research objective. Current synthetic strategies for similar compounds often rely on harsh reaction conditions, expensive catalysts, and produce significant waste. Future research should prioritize the development of novel synthetic routes that are both sustainable and economically viable.

A promising avenue for exploration is the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. Additionally, flow chemistry presents an opportunity to improve reaction efficiency, safety, and scalability. The design of multi-component reactions, where several starting materials are combined in a single step to form the desired product, could also significantly streamline the synthesis of this compound.

In-Depth Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing synthetic methods and designing new ones. Detailed mechanistic studies can provide insights into the role of catalysts, the nature of intermediates, and the factors that control product selectivity.

Techniques such as kinetic analysis, isotopic labeling, and computational modeling can be employed to elucidate reaction pathways. For instance, understanding the mechanism of the key bond-forming reactions will enable the rational design of catalysts that can enhance reaction rates and yields.

Exploration of Chiral Catalysis for Enantioselective Synthesis

The presence of a chiral center in this compound means that it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can have different biological activities, making the development of methods for their selective synthesis highly desirable.

Future research should focus on the application of chiral catalysis to produce enantiomerically pure forms of this compound. This could involve the use of chiral metal complexes or organocatalysts to direct the stereochemical outcome of the reaction. The development of efficient enantioselective synthetic routes would be a significant step towards the potential application of this compound in pharmaceuticals and other life science fields.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time can provide invaluable information for process optimization and control. Advanced spectroscopic techniques can be used to track the concentration of reactants, intermediates, and products as a reaction progresses.

Future research should explore the use of in-situ spectroscopic probes, such as Raman and infrared spectroscopy, to monitor the synthesis of this compound in real-time. This would allow for the rapid identification of optimal reaction conditions and the early detection of any process deviations.

Predictive Modeling through High-Level Computational Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the simulation of chemical reactions. High-level computational methods can be used to guide experimental work and accelerate the discovery process.

Future research should leverage the power of computational chemistry to model the structure, reactivity, and spectroscopic properties of this compound. These predictive models can help to identify promising synthetic routes, design more effective catalysts, and understand the fundamental principles that govern the behavior of this molecule.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-3-(pyridin-3-YL)propanoate, and how can reaction efficiency be improved?

The synthesis typically involves nucleophilic addition of pyridin-3-yl derivatives to ethyl acrylate under basic conditions. Key steps include:

- Base selection : Sodium ethoxide or potassium carbonate facilitates the addition reaction .

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography with ethyl acetate/hexane mixtures or recrystallization from ethanol-water systems ensures high purity . Yield optimization focuses on catalyst stoichiometry and inert atmosphere use to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : 1H NMR identifies the pyridine ring protons (δ 8.5–9.0 ppm) and the ethyl ester quartet (δ 4.1–4.3 ppm). 13C NMR confirms the carbonyl carbon (δ ~170 ppm) .

- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amino N–H (~3300 cm⁻¹) are diagnostic .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 195.2) for molecular weight validation .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for chiral variants .

Advanced Research Questions

Q. How can molecular docking and enzymatic assays elucidate the interaction of this compound with metabolic enzymes?

- Molecular docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., cytochrome P450 isoforms) by analyzing hydrogen bonds between the pyridine ring and active-site residues .

- Enzymatic assays : Competitive inhibition studies measure IC50 values using fluorogenic substrates. For example, pre-incubating the compound with liver microsomes quantifies CYP3A4 inhibition .

- Surface plasmon resonance (SPR) : Real-time kinetics (ka/kd) reveal binding affinity (KD) to targets like kinases or receptors .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Orthogonal validation : Pair enzymatic inhibition data with cellular assays (e.g., viability tests in cancer cell lines) to confirm target specificity .

- Stereochemical analysis : Chiral HPLC separates enantiomers, as bioactivity often depends on the (R)- or (S)-configuration .

- Analog benchmarking : Compare activity against pyridin-2-yl or pyrimidin-4-yl analogs to isolate the role of the 3-YL substituent .

Q. How does the pyridine substitution position (2-YL vs. 3-YL) influence the compound’s pharmacokinetic and pharmacodynamic profiles?

- Binding affinity : Pyridin-3-yl derivatives show stronger hydrophobic interactions with enzyme pockets than 2-YL isomers, as seen in docking studies .

- Metabolic stability : 3-YL substitution reduces first-pass metabolism in liver microsomes due to steric hindrance of oxidative sites .

- Solubility : The 3-YL group enhances water solubility via hydrogen bonding, improving bioavailability in pharmacokinetic assays (e.g., Cmax in rodent models) .

Q. What methodologies are recommended for studying the compound’s potential in enzyme inhibition or agonist/antagonist roles?

- High-throughput screening (HTS) : Use fluorescence polarization assays to screen against kinase or GPCR libraries .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding-site interactions at ≤2.0 Å resolution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Parameter auditing : Compare reaction conditions (e.g., solvent polarity, catalyst batch) to identify variables affecting yield .

- Intermediate characterization : Use LC-MS to detect side products (e.g., Michael adducts) that reduce yield .

- Scale-up protocols : Pilot reactions under microwaves or flow chemistry setups improve reproducibility at larger scales .

Q. Why do bioactivity results vary between in vitro and in vivo models for this compound?

- Metabolic profiling : Incubate the compound with hepatocytes to identify metabolites (e.g., ester hydrolysis products) that alter activity in vivo .

- Protein binding assays : Measure plasma protein binding (e.g., albumin) using equilibrium dialysis, as high binding reduces free drug concentration .

- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to track accumulation in target organs vs. plasma .

Structural and Functional Comparisons

Q. How do structural analogs of this compound differ in their mechanisms of action?

| Analog | Key Structural Variation | Biological Impact |

|---|---|---|

| Ethyl 2-amino-3-(pyridin-2-YL)propanoate | Pyridine ring at C2 | Reduced kinase inhibition due to steric clash |

| Methyl ester variant | Methyl instead of ethyl ester | Higher metabolic clearance in liver microsomes |

| Dimethylamino-substituted analog | Dimethylamino group at C3 | Enhanced receptor agonism via charge interactions |

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.